molecular formula C19H15N3O3 B6529407 N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide CAS No. 946275-99-6

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide

Cat. No. B6529407
CAS RN: 946275-99-6
M. Wt: 333.3 g/mol
InChI Key: BGDJPVNWKWMREF-UHFFFAOYSA-N
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Description

“N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide” is a compound that contains an oxadiazole ring. Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazoles involves cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .


Chemical Reactions Analysis

Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .

Scientific Research Applications

BOC-N has been used in a wide variety of scientific research applications. It has been found to be a potent inhibitor of several enzymes, including protein kinase C, cyclooxygenase-2, and the proteasome. BOC-N has also been used to study the mechanism of action of these enzymes, as well as the biochemical and physiological effects of various compounds. Additionally, BOC-N has been used to study the advantages and limitations of laboratory experiments.

Mechanism of Action

BOC-N has been found to be a potent inhibitor of several enzymes, including protein kinase C, cyclooxygenase-2, and the proteasome. BOC-N works by binding to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition of enzyme activity can lead to a wide variety of biochemical and physiological effects.
Biochemical and Physiological Effects
BOC-N has been found to have a wide variety of biochemical and physiological effects. For example, BOC-N has been found to inhibit the production of pro-inflammatory molecules such as prostaglandins, which can lead to reduced inflammation. BOC-N has also been found to inhibit the production of certain hormones, such as cortisol, which can lead to reduced stress levels. Additionally, BOC-N has been found to inhibit the production of certain enzymes, such as proteasomes, which can lead to reduced cell death.

Advantages and Limitations for Lab Experiments

BOC-N has several advantages and limitations when used in laboratory experiments. One advantage of BOC-N is that it is a potent inhibitor of several enzymes, making it useful for studying the biochemical and physiological effects of various compounds. Additionally, BOC-N is relatively easy to synthesize and is relatively stable, making it suitable for use in laboratory experiments. However, BOC-N is also relatively expensive to produce, making it less suitable for large-scale experiments.

Future Directions

There are a number of potential future directions for research on BOC-N. For example, further research could be done to explore the effects of BOC-N on other enzymes or proteins, as well as its effects on other biochemical and physiological processes. Additionally, further research could be done to explore the potential therapeutic applications of BOC-N, such as its potential use as an anti-inflammatory or anti-stress agent. Finally, further research could be done to explore the potential side effects of BOC-N, as well as its potential toxicity in humans.

Synthesis Methods

BOC-N can be synthesized using a two-step process. In the first step, an alkylation reaction is used to form the 5-ethyl-1,3,4-oxadiazol-2-yl group. This is done by reacting 5-ethyl-1,3,4-oxadiazol-2-yl bromide with the desired amine in the presence of a strong base such as sodium hydroxide or potassium hydroxide. In the second step, the 5-ethyl-1,3,4-oxadiazol-2-yl group is coupled with a benzofuran-2-carboxamide using a condensation reaction. This reaction requires a strong acid such as hydrochloric acid or sulfuric acid to catalyze the reaction.

properties

IUPAC Name

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-2-17-21-22-19(25-17)12-7-9-14(10-8-12)20-18(23)16-11-13-5-3-4-6-15(13)24-16/h3-11H,2H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDJPVNWKWMREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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